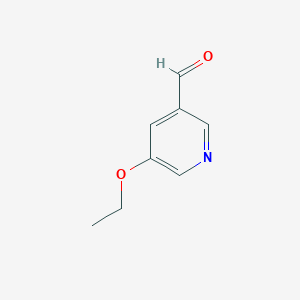

5-Ethoxynicotinaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-ethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-3-7(6-10)4-9-5-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDAERAKVUSKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227939-23-3 | |

| Record name | 5-ethoxypyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 5 Ethoxynicotinaldehyde

Established Synthetic Routes and Reaction Cascades

Traditional synthetic strategies often rely on multi-step sequences that build upon commercially available or readily accessible pyridine (B92270) precursors. These methods focus on the sequential introduction or modification of functional groups on the heterocyclic ring.

Functional Group Interconversions on Pyridine Scaffolds

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. ic.ac.ukimperial.ac.uk This approach is fundamental in synthesizing 5-Ethoxynicotinaldehyde from various precursors bearing different functionalities on the pyridine ring. mdpi.comresearchgate.net

Key FGI strategies applicable to this synthesis include:

Oxidation of an alcohol: A common and direct route involves the oxidation of the corresponding primary alcohol, (5-ethoxypyridin-3-yl)methanol. This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Reduction of a nitrile or ester: Alternatively, the aldehyde can be formed by the partial reduction of a more oxidized precursor. The catalytic hydrogenation of 5-ethoxynicotinonitrile (B1647537) or the controlled reduction of an ester, such as ethyl 5-ethoxynicotinate, using hydride reagents like diisobutylaluminium hydride (DIBAL-H), are viable methods. The synthesis of nicotinaldehydes via the catalytic hydrogenation of the corresponding cyanopyridines is a known, though sometimes challenging, process. google.com

Table 1: Examples of Functional Group Interconversions for Aldehyde Synthesis (Note: This table represents general transformations applicable to the synthesis of this compound)

| Starting Functional Group | Target Functional Group | Reagent Class Example(s) |

|---|---|---|

| Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Mild Oxidants (e.g., PCC, Dess-Martin periodinane) |

| Nitrile (-CN) | Aldehyde (-CHO) | Reducing Agents (e.g., DIBAL-H, Raney-Nickel/H₂) |

| Ester (-COOR) | Aldehyde (-CHO) | Reducing Agents (e.g., DIBAL-H at low temperature) |

Regioselective Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.comrsc.org This method is particularly useful for preparing substituted pyridines where direct electrophilic substitution is difficult or yields mixtures of isomers. znaturforsch.comarkat-usa.org The synthesis of this compound via this route typically involves a halogenated pyridine precursor which is selectively metalated and then trapped with an appropriate electrophile.

A representative synthetic sequence could be:

Starting Material: A dihalogenated pyridine, such as 3-bromo-5-iodopyridine (B183754) or 3,5-dibromopyridine (B18299).

Regioselective Metalation: The more reactive halogen (iodine over bromine) undergoes exchange with an organometallic reagent, typically an alkyllithium (like n-BuLi) or a Grignard reagent (like i-PrMgCl), at low temperatures. znaturforsch.commdpi.com

Introduction of the Ethoxy Group: The resulting pyridyl-metal intermediate is reacted with an electrophilic ethoxy source.

Second Halogen-Metal Exchange: The remaining halogen at the 3-position is then subjected to a second halogen-metal exchange.

Quenching with a Formylating Agent: The newly formed organometallic intermediate is quenched with an electrophile that can introduce the aldehyde group, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield this compound. arkat-usa.org

The success of this strategy hinges on the precise control of reaction conditions, such as temperature and the choice of organometallic reagent, to ensure high regioselectivity. harvard.edu

Precursor Modification Strategies for Nicotinaldehyde Formation

This approach involves modifying a precursor that already contains the nicotinaldehyde skeleton or a group that can be readily converted to it. A common strategy is the etherification of a hydroxyl-substituted nicotinaldehyde.

Etherification of 5-Hydroxynicotinaldehyde: The synthesis can start from 5-hydroxynicotinaldehyde. The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) and the resulting phenoxide-like intermediate is then alkylated with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) to form the ether linkage.

Nucleophilic Substitution on 5-Halonicotinaldehyde: Another viable precursor is 5-bromo- or 5-chloronicotinaldehyde. The target compound can be synthesized through a nucleophilic aromatic substitution reaction where the halide is displaced by sodium ethoxide.

Advanced and Modern Synthetic Approaches

Modern synthetic chemistry offers more sophisticated tools for the construction of complex molecules, often providing higher yields, greater functional group tolerance, and milder reaction conditions. mt.com

Application of Organometallic Reagents in Controlled Synthesis

Organometallic reagents are central to modern organic synthesis due to their ability to act as potent carbon nucleophiles. solubilityofthings.combritannica.com In the context of this compound synthesis, organometallic compounds of lithium and magnesium are particularly important. libretexts.org The development of advanced reagents, such as turbo-Grignard reagents (i-PrMgCl·LiCl), has expanded the scope of these reactions to include sensitive functional groups that would not be compatible with traditional organometallics. uni-muenchen.de These reagents facilitate halogen-magnesium exchange on functionalized aryl halides at low temperatures, enabling the preparation of complex organomagnesium compounds that can be used in subsequent bond-forming reactions. harvard.edumdpi.com

Table 2: Key Organometallic Reagents in Pyridine Functionalization

| Reagent Type | General Formula | Key Application(s) |

|---|---|---|

| Organolithium | R-Li | Halogen-metal exchange, Directed ortho-metalation |

| Grignard Reagent | R-MgX | Halogen-metal exchange, Nucleophilic addition to carbonyls |

| Knochel-type Reagents | R-MgX·LiCl | Functional group tolerant halogen-metal exchange |

Grignard Reagent Methodologies for Aldehyde Introduction

Grignard reagents, with the general formula R-Mg-X, are among the most versatile organometallic compounds. wikipedia.orgebsco.com They can be employed to introduce the aldehyde functionality onto a pre-functionalized pyridine ring. researchgate.net The synthesis would proceed by first preparing a pyridyl Grignard reagent from a suitable halo-precursor.

A plausible pathway is as follows:

Precursor Synthesis: A starting material like 3-bromo-5-ethoxypyridine (B63768) is required.

Grignard Reagent Formation: The precursor is reacted with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, (5-ethoxypyridin-3-yl)magnesium bromide. sigmaaldrich.com

Reaction with a Formylating Agent: This highly nucleophilic Grignard reagent is then added to a suitable formylating agent. Common choices include ethyl formate (B1220265) or N,N-dimethylformamide (DMF). arkat-usa.orgyoutube.com

Hydrolysis: The intermediate adduct is hydrolyzed during aqueous workup to liberate the final aldehyde product, this compound.

This methodology provides a direct route to install the formyl group at a specific position defined by the initial halogen placement. acs.org

Lithium-Halogen Exchange Protocols

Lithium-halogen exchange is a powerful and widely used method for the formation of carbon-carbon bonds in the synthesis of substituted pyridines. arkat-usa.org This reaction typically involves the treatment of a halogenated pyridine with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate a lithiated pyridine intermediate. arkat-usa.orgharvard.edu This intermediate can then be reacted with an appropriate electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. arkat-usa.org

The regioselectivity of the lithium-halogen exchange is a critical factor. arkat-usa.org In molecules with multiple halogen atoms, the exchange generally occurs at the most acidic position, often influenced by the electronic effects of other substituents on the pyridine ring. imperial.ac.uk For instance, in the synthesis of related substituted alkoxypyridines, the choice of the organolithium reagent and reaction conditions can direct the lithiation to a specific carbon atom. arkat-usa.org The rate of exchange follows the general trend of I > Br > Cl >> F. imperial.ac.uk

Table 1: Examples of Lithium-Halogen Exchange in Pyridine Synthesis

| Starting Material | Reagent | Electrophile | Product | Yield (%) | Reference |

| 2,5-Dibromo-4-methoxypyridine | n-BuLi | DMF | 2-Bromo-4-methoxy-5-pyridinecarboxaldehyde | Not specified | arkat-usa.org |

| 2-Bromo-4-methoxypyridine | LTMP | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | Not specified | arkat-usa.org |

| 3-Chloro-2-ethoxypyridine | n-BuLi, then AnMgBr | DMF | 4-Anisyl-3-chloro-2-ethoxypyridine | 56 | rsc.org |

Note: This table presents examples of related reactions to illustrate the protocol, not the direct synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of highly functionalized aromatic and heteroaromatic compounds. eie.grmdpi.com Reactions such as Suzuki-Miyaura, Negishi, and Sonogashira couplings, often catalyzed by palladium complexes, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grmdpi.com

In the context of synthesizing pyridine derivatives, these methods can be employed to introduce the ethoxy group or to build the pyridine ring itself. For example, a common strategy involves the coupling of a halogenated pyridine with an organoboron reagent (Suzuki-Miyaura), an organozinc reagent (Negishi), or a terminal alkyne (Sonogashira). eie.gr While specific examples for the direct synthesis of this compound via these methods are not detailed in the provided search results, the general applicability of these reactions to pyridine functionalization is well-established. organic-chemistry.orgresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. eie.gr

Implementation of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processes, particularly for scalable production. mdpi.comthieme-connect.de These benefits include enhanced reaction control, improved safety, higher yields, and greater reproducibility. thieme-connect.dersc.org

Flow Reactor Design and Optimization for Reaction Control

The design and optimization of flow reactors are critical for achieving precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org Flow reactors can range from simple coiled tubes to more complex microreactors with static mixers or packed-bed systems. grafiati.combeilstein-journals.org For the synthesis of pyridine derivatives, various reactor types have been employed, including microwave flow reactors and fast fluidized bed reactors. beilstein-journals.orgacs.org

The ability to precisely control temperature in a flow system is particularly advantageous for reactions that are highly exothermic or require specific temperature profiles. rsc.orgrsc.org This fine control can lead to increased selectivity and reduced formation of byproducts. mdpi.com For instance, in multi-step syntheses, different reactors can be connected in series, allowing for the telescoping of reactions without the need for intermediate purification steps. mdpi.com Computational Fluid Dynamics (CFD) can be used to model and optimize reactor design for efficient mixing and heat transfer. rsc.org

Enhanced Reproducibility and Selectivity in Continuous Systems

One of the key advantages of continuous flow synthesis is the enhancement of reproducibility and selectivity compared to batch reactions. thieme-connect.dersc.org The consistent and controlled mixing and heat transfer in a flow reactor lead to a more uniform reaction environment, minimizing variations between runs. rsc.org This is particularly important for organometallic reactions, which can be sensitive to small changes in reaction conditions. rsc.org

Studies on the continuous flow synthesis of various heterocyclic compounds, including pyridines, have demonstrated improved yields and selectivity. rsc.orgrsc.org For example, a continuous flow setup for the difunctionalization of a chloropyridine derivative showed high reproducibility and good temperature control. rsc.org The precise control over residence time allows for the optimization of reaction times, often leading to shorter reaction times and higher throughput compared to batch processes. beilstein-journals.org This enhanced control can also be crucial in managing the formation of regioisomers, leading to higher selectivity for the desired product. beilstein-journals.orgresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Pyridine Derivative

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Reaction Time | 3-5 days | 35 seconds | rsc.org |

| Throughput | - | 45 mg h⁻¹ | rsc.org |

| Yield | 27% (conversion) | 80% | rsc.org |

| Reproducibility | Lower | Higher | rsc.orgrsc.org |

Note: This table presents a general comparison and is based on a specific example of cage molecule synthesis in flow, highlighting the potential advantages of the technology.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including heterocyclic compounds like this compound.

Development of Solvent-Free and Aqueous Media Synthetic Protocols

A key principle of green chemistry is the use of safer solvents and auxiliaries, or their complete elimination if possible. acs.orgmygreenlab.org Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental impact of a chemical process. mygreenlab.org Consequently, there is a growing interest in developing solvent-free reactions or utilizing environmentally benign solvents like water. d-nb.infonih.gov

Solvent-free reactions, often conducted under microwave irradiation or using mechanochemistry, can lead to shorter reaction times, higher yields, and simpler work-up procedures. orgchemres.org For the synthesis of pyridine derivatives, several solvent-free protocols have been reported, demonstrating the feasibility of this approach. orgchemres.org

Water is an attractive solvent due to its low cost, non-flammability, and low toxicity. mygreenlab.org While many organic compounds have low solubility in water, the use of surfactants to create micellar media can facilitate organic reactions in aqueous environments. mygreenlab.orgscirp.org Several syntheses of pyridine and dihydropyridine (B1217469) derivatives have been successfully carried out in water, sometimes even without the need for a catalyst. d-nb.infonih.govresearchgate.net These aqueous methods offer significant environmental benefits and align with the goals of sustainable chemistry. rroij.com

Evaluation of Atom Economy and Reaction Efficiency

The efficiency of a chemical synthesis is a critical consideration, not only from an economic standpoint but also from an environmental and sustainability perspective. Two key metrics for evaluating this efficiency are atom economy and reaction yield (a measure of reaction efficiency).

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgstudypulse.ausavemyexams.comrsc.orgchembam.com A higher atom economy signifies a more sustainable process with less waste generation.

For a plausible synthesis of this compound from 5-bromonicotinaldehyde (B46077) and sodium ethoxide, the balanced chemical equation is:

C₆H₄BrNO + C₂H₅ONa → C₈H₉NO₂ + NaBr

The atom economy for this reaction can be calculated as follows:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| 5-Bromonicotinaldehyde | C₆H₄BrNO | 186.01 |

| Sodium Ethoxide | C₂H₅ONa | 68.05 |

| Total Mass of Reactants | 254.06 | |

| Products | ||

| This compound | C₈H₉NO₂ | 151.16 |

| Sodium Bromide | NaBr | 102.89 |

| Total Mass of Products | 254.05 |

Atom Economy Calculation:

Formula: (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100%

Calculation: (151.16 / 254.06) x 100% = 59.49%

This calculation indicates that, even with a 100% yield, a significant portion of the reactant mass is converted into a by-product (sodium bromide), highlighting an inherent inefficiency from an atom economy perspective.

Reaction Efficiency

The efficiency of the nucleophilic aromatic substitution to produce this compound would be influenced by factors such as reaction temperature, reaction time, the choice of solvent, and the presence of any catalysts. Side reactions, such as polymerization or degradation of the aldehyde, could potentially lower the yield. Therefore, while a high yield might be achievable under optimized conditions, it is not guaranteed.

Reactivity Profiles and Mechanistic Investigations of 5 Ethoxynicotinaldehyde

Chemical Transformations of the Aldehyde Moiety

The aldehyde functional group (-CHO) in 5-Ethoxynicotinaldehyde is characterized by a carbonyl (C=O) group bonded to a hydrogen atom and the pyridine (B92270) ring. The carbon-oxygen double bond is highly polarized, with the oxygen atom being more electronegative, which imparts a partial positive charge on the carbonyl carbon. This electrophilic nature makes the aldehyde group susceptible to attack by nucleophiles, forming the basis for its rich and diverse reactivity.

Nucleophilic addition is the most fundamental reaction of aldehydes. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. youtube.com

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles due to their highly polarized carbon-metal bonds, which effectively render the carbon atom carbanionic. mt.comlibretexts.org They readily attack the carbonyl carbon of this compound. study.comlibretexts.org This reaction proceeds via nucleophilic addition to form a new carbon-carbon bond. masterorganicchemistry.commnstate.edu The initial product is a magnesium or lithium alkoxide salt, which upon acidic workup (e.g., with H₃O⁺), is protonated to yield a secondary alcohol. libretexts.orgyoutube.com

Table 1: Representative Organometallic Additions to this compound

| Organometallic Reagent | Reagent Structure | Predicted Product | Product Name |

| Methylmagnesium Bromide | CH₃MgBr | 1-(5-ethoxypyridin-3-yl)ethanol | |

| Phenyllithium | C₆H₅Li | (5-ethoxypyridin-3-yl)(phenyl)methanol | |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | 1-(5-ethoxypyridin-3-yl)propan-1-ol |

The aldehyde moiety of this compound can be reduced to a primary alcohol. This is commonly achieved using complex metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comcommonorganicchemistry.com These reagents serve as a source of the hydride ion (H⁻), which acts as the nucleophile. youtube.com The hydride attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. masterorganicchemistry.com A subsequent workup with a proton source (water or acid) neutralizes the alkoxide to afford the primary alcohol, (5-ethoxypyridin-3-yl)methanol. youtube.commasterorganicchemistry.com NaBH₄ is a milder, more selective reagent, typically used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent requiring anhydrous ethereal solvents and a separate aqueous workup step. commonorganicchemistry.com

Table 2: Hydride Reduction of this compound

| Hydride Reagent | Typical Solvent | Product | Product Name |

| Sodium Borohydride | Methanol (CH₃OH) or Ethanol (C₂H₅OH) | (5-ethoxypyridin-3-yl)methanol | |

| Lithium Aluminum Hydride | Diethyl ether (Et₂O) or Tetrahydrofuran (B95107) (THF), followed by H₂O/H⁺ workup | (5-ethoxypyridin-3-yl)methanol |

The reaction of this compound with hydrogen cyanide (HCN) or, more safely, a mixture of a cyanide salt (e.g., NaCN or KCN) and acid, results in the formation of a cyanohydrin. libretexts.orglibretexts.org This nucleophilic addition involves the attack of the cyanide ion (⁻CN) on the carbonyl carbon. youtube.comntu.edu.sg The resulting tetrahedral alkoxide intermediate is then protonated by HCN or another acid source to yield the cyanohydrin, 2-(5-ethoxypyridin-3-yl)-2-hydroxyacetonitrile. libretexts.orgyoutube.com This reaction is reversible. libretexts.org

Cyanohydrins are versatile synthetic intermediates. For instance, the nitrile group can be hydrolyzed under acidic conditions to yield an α-hydroxy carboxylic acid or reduced with reagents like LiAlH₄ to produce a β-amino alcohol. youtube.com

Table 3: Cyanohydrin Formation from this compound

| Reagent(s) | Product | Product Name |

| NaCN, H₂SO₄ | 2-(5-ethoxypyridin-3-yl)-2-hydroxyacetonitrile |

Aldehydes are readily oxidized to form carboxylic acids. The aldehyde group in this compound can be converted to a carboxylic acid group (forming 5-ethoxynicotinic acid) using a variety of oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) in acidic or alkaline solution, or chromium-based reagents like chromic acid (H₂CrO₄, often generated from CrO₃ or K₂Cr₂O₇ and acid) are effective for this transformation. Milder oxidants can also be used, a notable example being Tollens' reagent ([Ag(NH₃)₂]⁺), which selectively oxidizes aldehydes, producing a characteristic silver mirror.

Table 4: Oxidation of this compound

| Oxidizing Agent | Typical Conditions | Product | Product Name |

| Potassium Permanganate | KMnO₄, H₂O, H⁺ or OH⁻ | 5-Ethoxynicotinic Acid | |

| Chromic Acid (Jones Reagent) | CrO₃, H₂SO₄, Acetone | 5-Ethoxynicotinic Acid | |

| Tollens' Reagent | [Ag(NH₃)₂]⁺OH⁻ | 5-Ethoxynicotinic Acid |

This compound reacts with primary amines (R-NH₂) in a condensation reaction to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). operachem.commasterorganicchemistry.com The reaction is typically catalyzed by a small amount of acid and is reversible. lumenlearning.comchemistrysteps.comyoutube.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. lumenlearning.comyoutube.com Subsequent protonation of the hydroxyl group followed by the elimination of a water molecule leads to the formation of the imine. lumenlearning.com To drive the reaction to completion, the water formed is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or molecular sieves. operachem.com

Table 5: Imine Formation from this compound

| Primary Amine | Amine Structure | Predicted Imine Product |

| Aniline | C₆H₅NH₂ | |

| Benzylamine | C₆H₅CH₂NH₂ | |

| Ethanolamine | HOCH₂CH₂NH₂ |

Condensation and Imine Formation Reactions

Aldol (B89426) and Related Condensations

As an aromatic aldehyde, this compound lacks α-hydrogens and thus cannot enolize to act as a nucleophile in aldol-type reactions. However, it is an excellent electrophile and can readily participate in condensation reactions with enolizable carbonyl compounds (ketones or aldehydes) or compounds with active methylene (B1212753) groups.

Claisen-Schmidt Condensation: In the presence of a base (like NaOH or KOH), this compound can react with an enolizable ketone or aldehyde in a crossed aldol reaction known as the Claisen-Schmidt condensation. nih.govrsc.org The reaction proceeds by the formation of an enolate from the carbonyl partner, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy carbonyl intermediate typically undergoes rapid dehydration, driven by the formation of a stable, conjugated system, to yield an α,β-unsaturated product, often referred to as a chalcone (B49325) analogue.

Knoevenagel Condensation: this compound is also an ideal substrate for the Knoevenagel condensation. wikipedia.org This reaction involves condensation with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, ethyl acetoacetate, or malononitrile), catalyzed by a weak base such as piperidine (B6355638) or pyridine. wikipedia.org The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which attacks the aldehyde. Subsequent dehydration of the aldol-type adduct yields a stable, highly conjugated product. wikipedia.org

Table 1: Expected Products from Condensation Reactions

| Reaction Type | Reactant for this compound | Catalyst | Expected Product Structure | Product Class |

|---|---|---|---|---|

| Claisen-Schmidt | Acetophenone | NaOH / EtOH | (E)-1-(5-ethoxypyridin-3-yl)-3-phenylprop-2-en-1-one | Chalcone Analogue |

| Knoevenagel | Diethyl malonate | Piperidine | Diethyl 2-((5-ethoxypyridin-3-yl)methylene)malonate | Methylene Malonate Derivative |

| Knoevenagel | Malononitrile | Basic catalyst | 2-((5-ethoxypyridin-3-yl)methylene)malononitrile | Methylene Malononitrile Derivative |

Schiff Base Formation with Amines

The aldehyde group of this compound reacts readily with primary amines to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product. The stability of the resulting Schiff base is enhanced by the aromatic nature of the pyridine ring.

The general mechanism involves two main stages:

Formation of a Carbinolamine: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde. A proton transfer then occurs to form a neutral intermediate called a carbinolamine.

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling water and forming the iminium ion, which is then deprotonated to give the final Schiff base. unibuc.ro

Table 2: Representative Schiff Base Formation

| Amine Reactant | Conditions | Expected Product Name |

|---|---|---|

| Aniline | Acid catalyst, reflux in Toluene | (E)-N-benzylidene-5-ethoxypyridin-3-amine |

| Ethylamine | Acid catalyst, Ethanol | (E)-N-ethyl-1-(5-ethoxypyridin-3-yl)methanimine |

| p-Toluidine | Acid catalyst, reflux | (E)-5-ethoxy-N-(4-methylbenzylidene)pyridin-3-amine |

Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring in this compound toward aromatic substitution is governed by the electronic properties of both the ring nitrogen and the existing substituents. The pyridine ring itself is electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic substitution and more susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. abertay.ac.uk Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring by introducing a positive charge.

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (like a halide) is present on the ring. While this compound itself does not have a typical leaving group, its derivatives could undergo such reactions. For instance, if a halogen were introduced at the 2- or 6-position of the ring, it would be activated towards displacement by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atom and the formyl group, particularly if the attack occurs at positions C-2, C-4, or C-6.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile.

N-Oxidation: The nitrogen atom can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to form the corresponding This compound N-oxide . This transformation has significant consequences for the reactivity of the pyridine ring. The N-oxide oxygen atom is electron-donating through resonance, which activates the C-2 and C-4 positions towards electrophilic attack. This increased reactivity allows for reactions like nitration to proceed under less harsh conditions than with the parent pyridine. abertay.ac.uk

N-Alkylation: The nitrogen can also be alkylated with alkyl halides to form a quaternary pyridinium (B92312) salt. This process introduces a permanent positive charge on the nitrogen atom, which greatly enhances the electron-deficient character of the ring, making it highly activated for nucleophilic attack, especially at the C-2 and C-6 positions.

Detailed Reaction Mechanism Elucidation and Stereochemical Control

While specific mechanistic studies and stereochemical control investigations for reactions of this compound are not extensively documented in the literature, the mechanisms for the general reaction classes it undergoes are well-established.

In Claisen-Schmidt and Knoevenagel condensations , the key mechanistic steps are the base-catalyzed formation of a nucleophilic enolate or carbanion, followed by nucleophilic addition to the aldehyde's carbonyl carbon, and subsequent elimination of water (E1cB mechanism for base-catalyzed dehydration). Stereochemical control in these reactions often relates to the formation of the C=C double bond. The E-isomer is typically the thermodynamically more stable and, therefore, the major product, due to reduced steric hindrance between the substituents on the double bond.

The mechanism of Schiff base formation proceeds through a tetrahedral carbinolamine intermediate. The rate-determining step can be either the initial nucleophilic attack by the amine or the final dehydration of the carbinolamine, depending on the reaction pH. Stereochemistry around the resulting C=N double bond is possible, leading to E and Z isomers. In most cases, the E-isomer is sterically favored.

For substitutions on the pyridine ring , the mechanisms are well-understood. Electrophilic substitution proceeds via a cationic intermediate (an arenium ion or σ-complex), while nucleophilic substitution on an appropriately substituted pyridine derivative proceeds through an anionic Meisenheimer complex. Due to the planar nature of the aromatic ring and the intermediates, stereochemical control at the ring itself is not a factor in these substitution reactions, although the introduction of chiral reagents or catalysts could, in principle, induce stereoselectivity in more complex transformations.

Mechanistic Studies of Key Transformations

There is a notable absence of detailed mechanistic studies for key chemical transformations involving this compound in the current body of scientific literature. Elucidation of reaction pathways, including the identification of intermediates, transition states, and the influence of catalysts, is fundamental to understanding and optimizing chemical reactions. Such studies, which often employ techniques like kinetic analysis, isotopic labeling, and computational modeling, have not been specifically reported for this compound.

Investigations into Regioselectivity and Chemoselectivity

Investigations into the regioselectivity and chemoselectivity of this compound are crucial for its application in complex molecule synthesis.

Regioselectivity , the preference for reaction at one position over another, would be a key consideration in reactions such as aromatic substitution or addition to the pyridine ring. The interplay between the directing effects of the ethoxy and aldehyde groups would determine the outcome of such transformations.

Chemoselectivity , the preferential reaction of one functional group over another, is also a critical aspect. For instance, in the presence of a reducing agent, the selective reduction of the aldehyde in the presence of the pyridine ring, or vice versa, would be a question of chemoselectivity. Similarly, in reactions with organometallic reagents, the possibility of addition to the aldehyde versus reaction at the pyridine ring would need to be selectively controlled. Currently, there is no specific data or research to create a detailed data table on these aspects for this compound.

Asymmetric Induction in Aldehyde Transformations

The development of asymmetric transformations of the aldehyde group in this compound to produce chiral molecules is a significant area of interest in synthetic chemistry. This would typically involve the use of chiral catalysts or reagents to induce stereoselectivity in reactions such as nucleophilic additions, reductions, or cycloadditions.

For a hypothetical asymmetric nucleophilic addition to the aldehyde, the enantiomeric excess (e.e.) of the product would be a key measure of the success of the asymmetric induction. A data table for such a study would typically include entries detailing the chiral catalyst used, the nucleophile, reaction conditions, and the resulting enantiomeric excess.

Table 1: Hypothetical Data for Asymmetric Addition to this compound

| Entry | Chiral Catalyst | Nucleophile | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|---|

| 1 | (R)-Proline | Acetone | DMSO | 25 | - | - |

| 2 | Chiral Oxazaborolidine | Diethylzinc | Toluene | 0 | - | - |

| 3 | Salen-Co(III) complex | Trimethylsilyl cyanide | CH2Cl2 | -20 | - | - |

Note: This table is purely illustrative as no experimental data for this compound was found.

Without dedicated research, it is not possible to provide factual data on the asymmetric transformations of this specific compound.

Applications of 5 Ethoxynicotinaldehyde in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Chemical Entities

The strategic placement of the aldehyde and ethoxy groups on the pyridine (B92270) scaffold makes 5-Ethoxynicotinaldehyde a valuable starting material for the synthesis of highly functionalized and structurally diverse molecules.

Construction of Diverse Pyridine Derivatives

The aldehyde functionality of this compound serves as a reactive handle for the introduction of various substituents and the formation of new carbon-carbon bonds, leading to a wide range of pyridine derivatives. A prominent reaction in this context is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a basic catalyst. This reaction is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds, which are themselves versatile intermediates.

For instance, the reaction of this compound with active methylene compounds such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine (B6355638) or an ammonium salt, proceeds via a nucleophilic addition followed by dehydration. This yields substituted acrylonitriles or acrylates, which can be further elaborated into more complex pyridine-based structures.

| Active Methylene Compound | Product | Potential Applications |

| Malononitrile | 2-(5-ethoxypyridin-3-ylidene)malononitrile | Precursor for fused pyridines, potential bioactive molecule |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(5-ethoxypyridin-3-yl)acrylate | Intermediate for the synthesis of various heterocyclic compounds |

Synthesis of Fused Heterocyclic Ring Systems

This compound is a key precursor in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. The Gewald reaction, a multi-component reaction, provides an efficient route to these compounds.

In a typical Gewald synthesis, this compound is reacted with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base. This one-pot reaction leads to the formation of a 2-aminothiophene ring fused to the pyridine core, yielding a substituted 2-aminothieno[2,3-b]pyridine derivative. The ethoxy group on the pyridine ring can modulate the electronic properties and, consequently, the biological activity of the final molecule.

| Reactants | Fused Heterocycle | Significance |

| This compound, Malononitrile, Sulfur | 2-Amino-3-cyano-5-ethoxythieno[2,3-b]pyridine | Core structure in various pharmacologically active compounds |

Precursor in the Synthesis of N-Containing Heterocycles

The versatility of this compound extends to its role as a precursor for a variety of other nitrogen-containing heterocycles. The aldehyde group can participate in cyclocondensation reactions with binucleophilic reagents to form new heterocyclic rings. For example, reaction with hydrazines can lead to the formation of pyrazole-fused pyridines, while reaction with amidines or guanidines can yield pyrimidine-fused systems. These synthetic strategies are crucial for accessing novel chemical space and developing compounds with tailored properties for various applications, including pharmaceuticals and materials science.

Intermediate in Multi-Step Synthetic Strategies

Beyond its direct use in constructing heterocyclic cores, this compound serves as a crucial intermediate in multi-step synthetic pathways, enabling the preparation of a range of functionalized molecules.

Preparation of Functionalized Alcohols, Amines, and Carboxylic Acids

The aldehyde group of this compound can be readily transformed into other key functional groups, such as alcohols, amines, and carboxylic acids. These transformations are fundamental in organic synthesis, allowing for the introduction of new functionalities and the extension of carbon chains.

Alcohols: The reduction of the aldehyde group in this compound to a primary alcohol, (5-ethoxypyridin-3-yl)methanol, can be efficiently achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. This transformation provides a hydroxyl group that can be further functionalized, for example, through etherification or esterification.

Amines: Reductive amination offers a direct route to synthesize primary, secondary, and tertiary amines from this compound. organic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). stackexchange.com This method is highly versatile, allowing for the introduction of a wide variety of amine substituents.

Carboxylic Acids: The aldehyde can be oxidized to a carboxylic acid, 5-ethoxynicotinic acid, using various oxidizing agents. A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO4) under acidic or basic conditions. libretexts.orgresearchgate.net The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.

| Transformation | Product | Reagents |

| Reduction | (5-ethoxypyridin-3-yl)methanol | Sodium Borohydride (NaBH4) |

| Reductive Amination | Substituted (5-ethoxypyridin-3-yl)methanamines | Primary/Secondary Amine, NaBH3CN or NaBH(OAc)3 |

| Oxidation | 5-ethoxynicotinic acid | Potassium Permanganate (KMnO4) |

Derivatization for Synthetic Scaffolds and Advanced Intermediates

The functional group transformations of this compound provide access to a range of derivatized pyridine scaffolds. These scaffolds serve as advanced intermediates for the synthesis of more complex and biologically active molecules. For instance, the alcohol derivative can be converted to a leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functionalities. The carboxylic acid can be activated and coupled with amines or alcohols to form amides and esters, respectively, which are common motifs in pharmaceutical compounds. The ability to readily derivatize this compound underscores its importance as a versatile platform for the construction of libraries of compounds for drug discovery and other applications.

Research Findings on this compound in Advanced Organic Synthesis Unavailable

Following a comprehensive search of available scientific literature and research databases, no specific information could be found regarding the application of this compound in the methodological development of organic chemistry, specifically as a substrate for novel catalytic cycles or for probing new reaction conditions and reagent utility.

Extensive queries were performed to locate scholarly articles, patents, and other research publications detailing the use of this compound in the contexts outlined in the requested article structure. These searches did not yield any relevant results that would allow for the creation of an accurate and informative article on this specific subject.

It is possible that this compound is a compound with limited application in these specific areas of synthetic methodology development, or that research on this topic has not been published in the sources accessible. Therefore, the requested article focusing on the use of this compound as a substrate for novel catalytic cycles and for probing new reaction conditions and reagent utility cannot be generated at this time due to the absence of foundational research data.

Spectroscopic Characterization and Structural Elucidation Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

While NMR spectroscopy is a fundamental technique for structural elucidation in organic chemistry, specific studies applying advanced, multi-dimensional NMR methods to 5-Ethoxynicotinaldehyde have not been published. Standard ¹H and ¹³C NMR data, which are often reported upon synthesis, were not found in accessible literature.

Detailed Conformational Analysis through Multi-Dimensional NMR

There is no available research that utilizes multi-dimensional NMR techniques, such as COSY, HSQC, HMBC, or NOESY, to perform a detailed conformational analysis of this compound. Such studies would be essential to understand the spatial arrangement of the ethoxy group relative to the pyridine (B92270) ring and the aldehyde function, including preferred rotamers and through-space proton interactions.

Investigation of Dynamics and Exchange Phenomena

No literature exists on the use of dynamic NMR spectroscopy (DNMR) or exchange spectroscopy (EXSY) to investigate the molecular dynamics of this compound. These experiments would provide insight into processes such as the rotational barriers of the ethoxy group or potential chemical exchange phenomena, but this research has not been reported.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

Detailed fragmentation pathway analyses of this compound using high-resolution mass spectrometry are not present in the scientific literature. While general fragmentation patterns for aromatic aldehydes and ethers are known, a specific study on this compound is required for accurate pathway elucidation.

Elucidation of Decomposition Mechanisms

Without experimental data from techniques like tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID), the specific decomposition mechanisms of the this compound molecular ion cannot be elucidated.

Structural Correlation from Fragmentation Patterns

A correlation of specific fragment ions to the structural features of this compound has not been documented. This analysis would involve identifying characteristic losses, such as the ethyl group, carbon monoxide, or ethylene, from the parent ion to confirm the molecular structure.

X-ray Crystallography for Solid-State Structural Determination

No published crystal structure for this compound is available in crystallographic databases such as the Cambridge Structural Database (CSD). An X-ray crystallography study would be necessary to determine its precise solid-state conformation, bond lengths, bond angles, and intermolecular interactions, but this analysis has not been performed or reported.

Due to the absence of specific research data for this compound across all requested analytical techniques, it is not possible to provide the detailed, data-driven article as instructed. The field awaits foundational research into the synthesis and characterization of this particular compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying functional groups and analyzing chemical bonding. The vibrational modes of this compound have been analyzed to confirm its structural features, including the pyridine ring, the ethoxy substituent, and the aldehyde functional group.

The analysis of the vibrational spectra is based on the characteristic absorption and scattering frequencies associated with specific bond vibrations (stretching, bending, etc.). For a molecule like this compound, the spectra can be divided into regions corresponding to vibrations of the pyridine ring, the aldehyde group, and the ethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule reveals the frequencies at which it absorbs infrared radiation, causing a change in the dipole moment of the molecule. The key functional groups in this compound each have characteristic IR absorption bands.

The aldehyde group is typically identified by a strong C=O stretching vibration and a characteristic C-H stretching vibration. The ethoxy group will show C-O stretching and C-H vibrations from the ethyl chain. The substituted pyridine ring has a series of characteristic stretching and bending vibrations.

Below is a table summarizing the expected characteristic IR absorption bands for this compound based on the analysis of its constituent functional groups.

Interactive Table: Predicted IR Spectral Data for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100-3000 | Medium-Weak | C-H stretching | Aromatic (Pyridine Ring) |

| 2980-2850 | Medium-Strong | C-H stretching | Aliphatic (Ethoxy Group) |

| 2850-2700 | Weak | C-H stretching | Aldehyde (Fermi resonance doublet often observed) |

| 1710-1690 | Strong | C=O stretching | Aldehyde |

| 1600-1585 | Medium-Weak | C=C and C=N stretching | Aromatic (Pyridine Ring) |

| 1500-1400 | Medium | C=C and C=N stretching | Aromatic (Pyridine Ring) |

| 1470-1450 | Medium | C-H bending | Aliphatic (CH₂ scissoring) |

| 1390-1370 | Medium-Weak | C-H bending | Aliphatic (CH₃ umbrella) |

| 1260-1200 | Strong | C-O-C asymmetric stretching | Aryl-Alkyl Ether |

| 1100-1000 | Strong | C-O-C symmetric stretching | Aryl-Alkyl Ether |

| 900-675 | Medium-Strong | C-H out-of-plane bending | Aromatic (Pyridine Ring) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

For this compound, the C=C and C=N stretching vibrations of the pyridine ring are expected to produce strong Raman signals. The C=O stretch of the aldehyde is also Raman active. Symmetrical vibrations, such as the symmetric stretching of the C-O-C bond in the ether group, can also be observed.

The following table outlines the predicted prominent Raman shifts for this compound.

Interactive Table: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100-3000 | Medium | C-H stretching | Aromatic (Pyridine Ring) |

| 2980-2850 | Strong | C-H stretching | Aliphatic (Ethoxy Group) |

| 1700-1680 | Medium | C=O stretching | Aldehyde |

| 1610-1590 | Very Strong | Ring stretching (ν8a) | Aromatic (Pyridine Ring) |

| 1050-1020 | Strong | Ring breathing (ν1) | Aromatic (Pyridine Ring) |

| 1250-1200 | Medium | C-O-C asymmetric stretching | Aryl-Alkyl Ether |

| 1100-1000 | Medium | C-O-C symmetric stretching | Aryl-Alkyl Ether |

| 850-800 | Medium | Ring breathing | Aromatic (Pyridine Ring) |

Detailed Research Findings

While specific experimental studies on the vibrational spectroscopy of this compound are not widely available in the public domain, the analysis of related compounds provides a solid foundation for interpretation. Studies on substituted pyridines and aromatic aldehydes confirm the assignments presented in the tables. nih.gov

For instance, the characteristic ring stretching modes of the pyridine nucleus, often labeled as ν8a and ν1, are consistently observed with high intensity in the Raman spectra of pyridine derivatives. researchgate.net The position of these bands is sensitive to the nature and position of the substituents. The presence of an electron-donating ethoxy group and an electron-withdrawing aldehyde group on the pyridine ring is expected to influence the electronic distribution and, consequently, the vibrational frequencies of the ring.

The aldehyde C=O stretching frequency in aromatic aldehydes typically appears in the range of 1710-1685 cm⁻¹. masterorganicchemistry.com The conjugation with the pyridine ring is expected to lower this frequency compared to aliphatic aldehydes. Furthermore, the aldehyde C-H stretch often appears as a doublet due to Fermi resonance with an overtone of a C-H bending vibration, which is a characteristic feature for identifying the aldehyde group. youtube.com

The strong IR bands and medium intensity Raman bands associated with the C-O-C stretching of the aryl-alkyl ether linkage are diagnostic for the ethoxy substituent. vscht.cz The asymmetric stretch is typically found at a higher wavenumber than the symmetric stretch.

Computational and Theoretical Chemistry Studies on 5 Ethoxynicotinaldehyde

Electronic Structure and Reactivity Prediction

Computational chemistry provides powerful tools for predicting the electronic characteristics and inherent reactivity of a molecule like 5-Ethoxynicotinaldehyde. These predictions are rooted in solving the Schrödinger equation, with various levels of approximation, to understand how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. acs.org Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy. acs.org

For this compound, a DFT calculation would begin with the optimization of its molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties could be calculated. These properties would include the total energy, dipole moment, and the distribution of electrostatic potential. The molecular electrostatic potential (MEP) map, for instance, would visualize the regions of positive and negative charge across the molecule, highlighting the electron-rich nitrogen atom of the pyridine (B92270) ring and the oxygen of the ethoxy group, as well as the electron-deficient aldehyde carbon. These sites are crucial for predicting intermolecular interactions and the initial points of chemical attack.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. libretexts.org An analysis of these orbitals, particularly the Frontier Molecular Orbitals, is fundamental to understanding a molecule's reactivity. libretexts.org The two most important frontier orbitals are:

Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher energy HOMO indicates a greater willingness to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower energy LUMO suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the ethoxy group, while the LUMO would be centered on the electron-withdrawing aldehyde group. libretexts.orgampp.org The interaction between the HOMO of a nucleophile and the LUMO of this compound (or vice-versa) would govern the course of many of its chemical reactions. ampp.org

Table 1: Illustrative Frontier Orbital Data for Pyridine (Analogous Compound) This table provides example data for the parent compound, pyridine, to illustrate the typical output of a molecular orbital analysis. Specific values for this compound would require dedicated calculations.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -9.7 | Represents electron-donating ability |

| LUMO | ~ +0.5 | Represents electron-accepting ability |

| Gap | ~ 10.2 | Indicator of chemical reactivity/stability |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. rsc.org

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy reaction path. fossee.in

Computational methods can locate and characterize the geometry of the transition state for a proposed reaction involving this compound. A key verification of a true transition state is the calculation of its vibrational frequencies; a genuine TS is characterized by having exactly one imaginary frequency. fossee.in This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the stretching of a bond that is breaking and the forming of a new one.

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea) . This value is the energetic barrier that must be overcome for the reaction to occur and is a primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. This profile provides a visual representation of the energy changes that occur throughout a reaction.

For a multi-step reaction involving this compound, computational analysis could identify various intermediates and transition states, allowing for a comparison of different potential pathways. The pathway with the lowest activation energy for its rate-determining step (the highest energy barrier in the profile) will be the most favorable and likely to be observed experimentally. Techniques like the Intrinsic Reaction Coordinate (IRC) calculation can be used to confirm that a calculated transition state indeed connects the intended reactants and products on the potential energy surface. fossee.in

Intermolecular Interactions and Non-Covalent Bonding Analysis

Non-covalent interactions are crucial in determining the physical properties of substances and play a key role in molecular recognition and self-assembly. nih.govresearchgate.net These interactions, though weaker than covalent bonds, collectively have a significant impact. They include hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov

For this compound, computational analysis can identify and quantify these interactions. For instance, in a crystal structure or a solvated environment, the molecule could participate in:

Hydrogen Bonding: The nitrogen atom of the pyridine ring or the oxygen of the aldehyde could act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine rings of two molecules could stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak bonds. nih.gov These analyses are based on the topology of the electron density and its derivatives, revealing regions in space corresponding to specific types of non-covalent interactions and providing a quantitative measure of their strength. nih.gov Understanding these interactions is vital for predicting properties like melting point, boiling point, and solubility.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional, electrostatic interactions that play a crucial role in determining molecular conformation and intermolecular association. In this compound, several atoms can participate in hydrogen bonding. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are potential hydrogen bond acceptors, while the aldehyde proton and the aromatic C-H groups can act as weak hydrogen bond donors.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these interactions. bhu.ac.inresearchgate.net By employing functionals like B3LYP or ωB97XD with appropriate basis sets (e.g., 6-311++G(d,p)), the geometries and energies of hydrogen-bonded dimers or larger clusters of this compound can be modeled. bhu.ac.in Such calculations can predict the formation of various hydrogen bonding motifs. For instance, in a crystalline environment or in the presence of protic solvents like water, the pyridine nitrogen is a likely site for hydrogen bond formation. bhu.ac.in

The strength of these hydrogen bonds can be quantified by calculating the binding energy, which is typically corrected for basis set superposition error (BSSE). researchgate.net Further analysis using tools like the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature of the hydrogen bonds by analyzing the electron density at the bond critical points (BCPs). mdpi.com Spectroscopic properties, such as the vibrational frequencies of the groups involved in hydrogen bonding, can also be calculated and compared with experimental data. jchemrev.com For example, the C=O stretching frequency would be expected to show a red shift upon hydrogen bond formation.

Below is a hypothetical data table summarizing the results of a DFT calculation on a this compound dimer, illustrating a common hydrogen bonding interaction.

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) | Frequency Shift (C=O stretch, cm⁻¹) |

|---|---|---|---|---|

| C-H···O=C | 2.25 | 165.2 | -3.8 | -15 |

| C-H···N | 2.40 | 155.8 | -2.5 | N/A |

Pi-Stacking and Other Aromatic Interactions

The pyridine ring of this compound is an electron-deficient aromatic system, which can engage in various π-interactions, most notably π-stacking. These interactions are crucial for understanding the crystal packing and interactions with other aromatic systems, such as in biological receptors. Computational studies on pyridine and its derivatives have shown that the preferred π-stacking geometry is often a parallel-displaced or antiparallel-displaced arrangement, rather than a face-to-face sandwich configuration. researchgate.net This preference is a result of minimizing electrostatic repulsion between the π-electron clouds. nih.gov

High-level ab initio methods like Møller–Plesset perturbation theory (MP2) or DFT functionals that properly account for dispersion forces (e.g., ωB97XD) are necessary to accurately model these weak interactions. researchgate.netnih.gov Potential energy surface (PES) scans can be performed to identify the most stable stacking geometries and to calculate the corresponding interaction energies. nih.gov These calculations would likely reveal that the ethoxy and aldehyde substituents influence the electronic properties of the pyridine ring, thereby modulating the strength and geometry of the π-stacking interactions. Electron-donating groups, like the ethoxy group, can increase the quadrupole moment of the aromatic ring, which in turn affects the electrostatic component of the stacking energy. nih.gov

The interaction energy in π-stacking is a delicate balance of electrostatic, dispersion, and Pauli repulsion forces. chemrxiv.org A detailed analysis using energy decomposition methods can partition the total interaction energy into these components, providing a deeper understanding of the nature of the stacking.

The following interactive data table presents hypothetical interaction energies for different π-stacking configurations of a this compound dimer, based on typical values for substituted pyridine systems.

| Stacking Configuration | Interplanar Distance (Å) | Displacement (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Parallel-Displaced | 3.4 | 1.5 | -3.5 |

| Antiparallel-Displaced | 3.3 | 1.6 | -4.2 |

| T-shaped | 4.8 | N/A | -2.8 |

| Face-to-Face (Sandwich) | 3.5 | 0.0 | -1.5 |

Future Research Directions and Emerging Paradigms in 5 Ethoxynicotinaldehyde Chemistry

Development of Highly Selective and Efficient Synthetic Routes

Key areas of exploration will include:

Advanced Condensation Reactions: Modern variations of classic pyridine (B92270) syntheses, such as the Hantzsch and Bohlmann-Rahtz syntheses, can be adapted for the construction of the 5-ethoxypyridine core. beilstein-journals.orgresearchgate.netsemanticscholar.orgbaranlab.org Future work will likely involve the use of novel catalysts and reaction conditions to improve the efficiency and selectivity of these condensation reactions, potentially allowing for the direct incorporation of the ethoxy and aldehyde functionalities or their precursors.

Late-Stage Functionalization: A powerful strategy for accessing derivatives of 5-Ethoxynicotinaldehyde involves the late-stage functionalization of a pre-formed pyridine ring. This approach allows for the introduction of the ethoxy and aldehyde groups in the final steps of the synthesis, offering greater flexibility and access to a wider range of analogues. Research in this area will likely focus on the regioselective C-H functionalization of the pyridine nucleus, employing transition metal catalysis or other modern synthetic methods to precisely install the desired substituents at the 3- and 5-positions.

Novel Cycloaddition Strategies: The use of cycloaddition reactions to construct the pyridine ring offers an alternative to traditional condensation methods. Inverse-electron-demand Diels-Alder reactions, for example, could be explored for the synthesis of the 5-ethoxypyridine scaffold from simple, readily available starting materials. baranlab.org

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Advanced Condensation | Convergent, potentially one-pot | Control of regioselectivity, harsh reaction conditions |

| Late-Stage Functionalization | High flexibility, access to analogues | Regioselectivity can be challenging, catalyst development |

| Novel Cycloaddition | Access to unique substitution patterns | Availability of suitable starting materials, reaction optimization |

Table 1: Comparison of Potential Synthetic Strategies for this compound. This table provides a summary of the potential advantages and challenges associated with different synthetic approaches to this compound.

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations. Future research will undoubtedly focus on exploring the unique reactivity of this compound, driven by the electronic influence of the ethoxy group and the pyridine nitrogen.

Emerging areas of investigation include:

Catalytic Transformations: The aldehyde group can participate in a variety of catalytic reactions, including asymmetric additions, reductions, and oxidations. The development of novel catalysts that can selectively transform the aldehyde in the presence of the pyridine ring will be a key area of research.

Multicomponent Reactions: this compound is an ideal substrate for multicomponent reactions, which allow for the rapid construction of complex molecular scaffolds in a single step. The exploration of novel multicomponent reactions involving this aldehyde could lead to the discovery of new classes of heterocyclic compounds with interesting biological or material properties.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. The application of photoredox catalysis to this compound could enable unprecedented transformations of the aldehyde or the pyridine ring, opening up new avenues for chemical discovery.

Integration into Automated and High-Throughput Synthetic Platforms

The demand for rapid synthesis and screening of new chemical entities has driven the development of automated and high-throughput synthetic platforms. The integration of the synthesis of this compound and its derivatives into such platforms will be crucial for accelerating the discovery of its potential applications.

Future developments in this area will likely involve:

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are not accessible in batch. beilstein-journals.orgresearchgate.netsemanticscholar.orgvcu.edu The development of a continuous flow synthesis of this compound would enable its rapid and efficient production on a large scale.

Robotic Synthesis: Automated robotic platforms can be used to perform a large number of reactions in parallel, allowing for the rapid optimization of reaction conditions and the synthesis of large libraries of compounds for screening. The development of robotic systems for the synthesis and derivatization of this compound will be a key enabler for its exploration in drug discovery and materials science.

The potential benefits of integrating the synthesis of this compound into automated platforms are summarized in Table 2.

| Technology | Key Advantages |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. vcu.edu |

| Robotic Synthesis | High-throughput screening of reaction conditions, rapid library generation. |

Table 2: Advantages of Automated Synthesis Platforms. This table highlights the key benefits of utilizing flow chemistry and robotic synthesis for the preparation and derivatization of this compound.

Biocatalytic and Chemo-Enzymatic Approaches for Sustainable Synthesis

The use of enzymes as catalysts in organic synthesis offers a green and sustainable alternative to traditional chemical methods. nih.govnih.gov Biocatalytic and chemo-enzymatic approaches to the synthesis of this compound represent a promising avenue for future research.

Potential biocatalytic strategies include:

Enzymatic Oxidation: The aldehyde functionality of this compound could potentially be installed via the enzymatic oxidation of a corresponding alcohol or methyl group. nih.gov Oxidoreductases, such as alcohol dehydrogenases or monooxygenases, could be employed for this transformation.

Nitrilase-Mediated Synthesis: The synthesis of nicotinic acid derivatives using nitrilases has been reported. nih.gov A similar strategy could be envisioned for the synthesis of this compound, starting from the corresponding nitrile.

Engineered Biosynthetic Pathways: Advances in synthetic biology could enable the development of engineered microorganisms that can produce this compound from simple starting materials. This approach would offer a highly sustainable and cost-effective route to this valuable compound.

The development of biocatalytic routes to this compound will require significant research effort, including enzyme discovery, protein engineering, and process optimization. However, the potential benefits in terms of sustainability and efficiency make this a highly attractive area for future investigation.

Q & A

Q. What ethical frameworks apply to data sharing and reproducibility in studies involving this compound?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document experimental protocols in electronic lab notebooks (ELNs) with version control. Conduct data protection impact assessments (DPIAs) for sensitive data, as outlined in ethical review guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.